6'-Chloro-[3,3'-bipyridin]-5-amine
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Overview
Description
6’-Chloro-[3,3’-bipyridin]-5-amine is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. The presence of a chlorine atom at the 6’ position and an amine group at the 5 position makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chloro-[3,3’-bipyridin]-5-amine typically involves the coupling of pyridine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of 6’-Chloro-[3,3’-bipyridin]-5-amine may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
6’-Chloro-[3,3’-bipyridin]-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide and a suitable solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted bipyridine derivatives.
Scientific Research Applications
6’-Chloro-[3,3’-bipyridin]-5-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 6’-Chloro-[3,3’-bipyridin]-5-amine involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal centers and forming stable complexes. These complexes can then participate in various catalytic processes. In biological systems, the compound may interact with enzymes or receptors, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-6’-chloro-3,3’-bipyridine
- 5-Chloro-3-[4-(methylsulfonyl)phenyl]-2,3’-bipyridin-6’-ylmethanol
Uniqueness
6’-Chloro-[3,3’-bipyridin]-5-amine is unique due to the specific positioning of the chlorine and amine groups, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different electronic and steric effects, making it suitable for specific applications in catalysis and drug development.
Properties
IUPAC Name |
5-(6-chloropyridin-3-yl)pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-10-2-1-7(5-14-10)8-3-9(12)6-13-4-8/h1-6H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZMLGXPPKFLGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=CN=C2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745152 |
Source
|
Record name | 6'-Chloro[3,3'-bipyridin]-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258626-28-6 |
Source
|
Record name | 6'-Chloro[3,3'-bipyridin]-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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